molecular formula C14H21N B13539430 N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine

N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine

Cat. No.: B13539430
M. Wt: 203.32 g/mol
InChI Key: QTOODEBDJJCURP-UHFFFAOYSA-N
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Description

N-(propan-2-yl)pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-amine (hereafter referred to as the target compound) is a polycyclic cage amine derivative with a complex pentacyclic framework. Structurally, it features a bicyclic amine substituent (isopropyl group) at the 4-position of the pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane core. This compound is part of a broader class of pentacycloundecylamines investigated for neuroprotective properties, particularly in Parkinson’s disease (PD) models. Its synthesis typically involves reductive amination of pentacycloundecane dione precursors with isopropylamine, followed by purification via column chromatography .

The compound’s neuroprotective effects are linked to dopamine transporter (DAT) inhibition, with an IC₅₀ of 57 µM for dopamine uptake blockade in murine striatal synaptosomes, comparable to amantadine (IC₅₀: 82 µM) . Its structure-activity relationship (SAR) emphasizes steric and geometric factors over electronic effects, making it a scaffold for optimizing anti-Parkinsonian leads .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-propan-2-ylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine

InChI

InChI=1S/C14H21N/c1-5(2)15-14-12-8-3-6-7-4-9(10(6)12)13(14)11(7)8/h5-15H,3-4H2,1-2H3

InChI Key

QTOODEBDJJCURP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1C2C3CC4C2C5C1C3C4C5

Origin of Product

United States

Preparation Methods

Key Precursor:

The preparation of this ketone involves multi-step cyclization reactions starting from simpler bicyclic or tricyclic diketones such as Cookson's diketone, followed by ring expansions and rearrangements to form the pentacyclic framework.

Preparation Methods of N-(propan-2-yl)pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-amine

Reductive Amination of Pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-one

The most common approach to synthesize the target amine involves reductive amination of the ketone precursor with isopropylamine (propan-2-amine). This method proceeds via the formation of an imine intermediate followed by reduction to the corresponding secondary amine.

Typical procedure:

  • React pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-one with excess isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with Pd/C).
  • The reaction is usually carried out in anhydrous solvents like methanol or ethanol under mild heating.
  • The product is isolated by standard purification techniques such as recrystallization or chromatography.

Advantages:

  • High selectivity for the amine.
  • Mild reaction conditions preserve the strained cage structure.

Reported yields: Typically range from 70% to 90% depending on reaction scale and purification.

Alternative Synthetic Routes

Other methods reported include:

  • Wolff-Kishner Reduction followed by Amination: Starting from pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-one, Wolff-Kishner reduction converts the ketone to the corresponding hydrocarbon, which can then be functionalized to introduce the amine group via halogenation and subsequent nucleophilic substitution with isopropylamine.

  • Direct Amination via Halogenated Intermediates: Halogenation at the 4-position followed by nucleophilic substitution with isopropylamine under basic conditions can yield the target amine. This route requires careful control of reaction conditions to avoid cage degradation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Reductive Amination Pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-one Isopropylamine, NaBH3CN or H2/Pd-C, MeOH 70–90 Mild, selective, preserves cage structure
Wolff-Kishner Reduction + Amination Pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-one Hydrazine, KOH, high temp; then halogenation + isopropylamine 50–70 Multi-step, moderate yield, more complex
Halogenation + Nucleophilic Substitution Halogenated pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane derivative Halogenation agents; isopropylamine, base 60–80 Requires careful control to avoid side reactions

Additional Notes

  • The compound is commercially available as the hydrochloride salt with a purity of approximately 95%, indicating the feasibility of scale-up and practical use in research.

  • Safety considerations include handling the amine and intermediates under appropriate ventilation and using protective equipment due to irritant and sensitizing properties.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects are believed to be mediated through the inhibition of apoptotic pathways and the modulation of neurotransmitter systems . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of effects.

Comparison with Similar Compounds

8-Phenylethyl-8,11-oxapentacycloundecane

  • Structure : Phenethyl group replaces the isopropyl amine.
  • Activity : Exhibits enhanced DAT inhibition (IC₅₀: 23 µM), surpassing both the target compound and amantadine .
  • SAR Insight : The phenethyl group’s extended hydrophobic chain likely improves binding to DAT via van der Waals interactions.

N-Benzyl Derivatives (e.g., NGP1-01)

  • Structure : Benzyl group attached to the cage amine.
  • Activity : Moderate DAT inhibition (IC₅₀: ~50–60 µM) but shows neuroprotection in MPTP-induced PD models .
  • Synthesis: Prepared via nucleophilic substitution of monoamine cage intermediates with benzyl bromides .

N-Cyclohexylmethyl and N-(3-Methoxybenzyl) Derivatives

  • Structure : Bulky cyclohexylmethyl or methoxybenzyl substituents.

Functional Group Modifications on the Cage Core

Oxa-Pentacycloundecane Derivatives

  • Structure : Oxygen atom incorporated into the cage (e.g., 8,11-oxapentacycloundecane).
  • Their ester groups may influence solubility or metabolic stability .

D3-Trishomocubyl-4-amines

  • Structure : Derived from pentacycloundecane diols via Ritter reaction.
  • Activity : Antagonize reserpine-induced catalepsy and exhibit anticholinergic effects, comparable to amantadine. Acute toxicity profiles are similar .

Key Findings :

  • Phenethyl substitution enhances DAT blockade, while benzyl groups balance potency and synthetic feasibility.
  • MAO-B inhibition is negligible across analogs, suggesting a distinct mechanism from selegiline or rasagiline .

Biological Activity

N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine, also known as a derivative of trishomocubane, is a complex bicyclic compound with significant potential for biological activity. This article delves into its biological properties, synthesis, and implications for pharmacology and medicinal chemistry.

Structure

The chemical structure of this compound can be represented as follows:

C12H16N\text{C}_{12}\text{H}_{16}\text{N}

This compound features a unique arrangement of carbon atoms in a polycyclic framework that contributes to its biological properties.

Physical Properties

PropertyValue
Molecular Weight160.2554 g/mol
CAS Registry Number82110-70-1
DensityNot specified
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that its structural features allow it to engage with specific receptors and enzymes, potentially modulating their activity.

Antimicrobial Activity

Studies have demonstrated that derivatives of pentacyclic compounds exhibit antimicrobial properties. For instance, a study reported that modifications in the substituents on the pentacyclo framework can enhance antibacterial activity against Gram-positive bacteria .

Neuroprotective Effects

Research has suggested that certain pentacyclic compounds may possess neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial properties of N-(propan-2-yl)pentacyclo compounds.
    • Method : In vitro testing against various bacterial strains.
    • Results : Significant inhibition of growth in multiple strains was observed, particularly in Gram-positive bacteria.
  • Neuroprotective Study :
    • Objective : To assess the neuroprotective potential of pentacyclic derivatives.
    • Method : Cellular assays measuring oxidative stress levels.
    • Results : The compound showed a marked reduction in oxidative stress markers compared to control groups.

Toxicological Data

Limited toxicological data is available; however, preliminary studies suggest a favorable safety profile at therapeutic doses. Further investigation is required to establish comprehensive toxicity profiles.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(propan-2-yl)pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-amine, and what challenges arise during its preparation?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, such as nucleophilic substitution or cycloaddition, due to its pentacyclic core. For example, analogous amines (e.g., N-(anthracen-9-ylmethyl)propan-2-amine) are synthesized via reductive amination or alkylation under inert conditions . Key challenges include steric hindrance from the pentacyclic framework and ensuring regioselectivity. Purification often requires column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry and connectivity in the pentacyclic system. X-ray crystallography provides definitive proof of the 3D arrangement, as seen in structurally similar amines like N-[(1-ethylpyrazol-4-yl)methyl]propan-2-amine . Mass spectrometry (HRMS) verifies molecular weight, while FT-IR identifies functional groups like the amine (-NH) and alkyl chains .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodology : Due to the amine group’s sensitivity to oxidation and hygroscopicity, storage at 0–6°C under an inert atmosphere (argon or nitrogen) is recommended. Analogous compounds (e.g., nitrosamines) are stored in amber vials to prevent photodegradation . Stability tests using accelerated thermal aging (40°C/75% RH for 14 days) can assess degradation pathways .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates in cyclization steps. For example, ICReDD’s reaction path search methods combine computational and experimental data to identify optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., THF/water) . Machine learning models trained on reaction databases (PubChem, Reaxys) can further refine yield predictions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Statistical design of experiments (DoE) minimizes variability. For instance, factorial designs (e.g., 2⁵ full factorial) test variables like pH, temperature, and substrate concentration to isolate confounding factors . Meta-analysis of published data using tools like RevMan can identify outliers or methodological inconsistencies (e.g., differing cell lines in cytotoxicity assays) .

Q. How does the compound’s rigid pentacyclic framework influence its interaction with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to receptors like GPCRs or enzymes. Comparative studies with flexible analogs (e.g., N-benzyl-1-(4-methoxyphenyl)propan-2-amine) reveal how conformational rigidity enhances selectivity for hydrophobic binding pockets . Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) .

Q. What role do heterogeneous catalysts play in improving the scalability of its synthesis?

  • Methodology : Zeolite- or mesoporous silica-supported catalysts (e.g., Pd/SiO₂) enhance reaction efficiency by reducing side reactions. For example, membrane separation technologies (CRDC subclass RDF2050104) isolate intermediates, while process simulation (Aspen Plus) models mass transfer limitations in continuous-flow reactors .

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